molecular formula C16H17NO B13035183 (S)-N-Benzyl-N-(1-phenylethyl)formamide

(S)-N-Benzyl-N-(1-phenylethyl)formamide

Cat. No.: B13035183
M. Wt: 239.31 g/mol
InChI Key: JUTKOVMEIVQLOO-AWEZNQCLSA-N
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Description

(S)-N-Benzyl-N-(1-phenylethyl)formamide ( 1374755-02-8) is a chiral formamide derivative of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases and depression . Its molecular structure, with a defined (S) stereocenter, serves as a critical building block for the synthesis of complex pharmacologically active molecules. Research indicates that this compound and its structural analogs are being explored as key precursors in the synthesis of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . These derivatives are investigated as multi-target directed ligands, showing promising in vitro inhibitory activity against crucial neurological enzymes such as monoamine oxidase (MAO)-A and MAO-B, as well as butyrylcholinesterase (BChE) . By targeting these enzymes, which are responsible for the degradation of neurotransmitters, researchers aim to develop new treatments for conditions like Alzheimer's disease and late-life depression . The compound's mechanism of action is derived from its role as a synthetic intermediate, providing a chiral scaffold that allows researchers to construct molecules capable of important interactions with protein receptors, such as π–π stacking and hydrogen bonding, as revealed in molecular docking studies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human use .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N-[(1S)-1-phenylethyl]formamide

InChI

InChI=1S/C16H17NO/c1-14(16-10-6-3-7-11-16)17(13-18)12-15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3/t14-/m0/s1

InChI Key

JUTKOVMEIVQLOO-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O

Canonical SMILES

CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-N-(1-phenylethyl)formamide can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Another method involves the formylation of (S)-N-benzyl-N-(1-phenylethyl)amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various acids or bases, depending on the specific conditions required .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-N-(1-phenylethyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-N-(1-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine
  • Structure : Replaces the formamide group with a cyclohexanamine and retains the (R)-configured 1-phenylethyl group.
  • Synthesis: Prepared via Barton decarboxylation of β-amino acids, yielding 50% isolated product .
  • Key Difference : The absence of a formamide group and presence of a cyclohexane ring alter electronic properties and binding interactions compared to the target compound .
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide ()
  • Structure : Contains a hydroxyl group on the 1-phenylethyl chain and a benzamide instead of formamide.
  • Activity: Hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor affinity. No direct activity data provided, but similar benzamides are known for antimicrobial or enzyme-inhibiting roles.

Antimicrobial Compounds with 1-Phenylethyl Substituents

3-Phenyl-5-(1-phenylethyl)-THTT ()
  • Structure : Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) backbone with 1-phenylethyl and phenyl groups.
  • Activity: Exhibits broad-spectrum antifungal activity against Candida krusei, C. parapsilosis, and C. albicans, outperforming fluconazole in some cases. Antibacterial activity against Staphylococcus aureus and Enterococcus faecalis is also noted .
Pyridine Derivatives ()
  • Structure: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile.
  • Activity : Inhibits bacterial and fungal growth (zone of inhibition: 12–16 mm at 0.1% concentration). The 1-phenylethyl group may enhance lipophilicity and target binding .

Formamide Derivatives

Benzyl-(N-hydroxy)formamide ()
  • Structure : Features an N-hydroxy group on the formamide nitrogen.
  • No activity data provided, but structural analogs are explored as antioxidants or enzyme inhibitors.
N-Benzyl-N-(2-quinolinylmethyl)formamide ()
  • Structure: Incorporates a quinoline moiety instead of the 1-phenylethyl group.
  • Properties: Quinoline’s aromatic heterocycle may confer fluorescence or intercalation properties, useful in anticancer or antiviral applications. Molecular weight (276.33 g/mol) and density (1.194 g/cm³) differ significantly from the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Biological Activity Synthesis Yield (if reported)
(S)-N-Benzyl-N-(1-phenylethyl)formamide C₁₆H₁₇NO Formamide, benzyl, 1-phenylethyl Not reported (potential AChE/BuChE inhibition inferred) N/A
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine C₂₁H₂₇N Cyclohexanamine, benzyl, 1-phenylethyl AChE/BuChE inhibition 50%
3-Phenyl-5-(1-phenylethyl)-THTT C₁₇H₁₈N₂S₂ THTT, phenyl, 1-phenylethyl Antifungal (Candida spp.) N/A
Benzyl-(N-hydroxy)formamide C₈H₉NO₂ Formamide, N-hydroxy, benzyl Not reported N/A

Table 2: Antimicrobial Activity Comparison

Compound Microorganisms Tested Inhibition Zone (mm) Reference
3-Phenyl-5-(1-phenylethyl)-THTT C. krusei, C. parapsilosis 12–16 (greater than fluconazole)
Pyridine derivatives () Gram-positive/-negative bacteria, Candida spp. 12–16 (0.1% concentration)

Key Research Findings

  • Stereochemistry Matters : The (R)-configuration in cyclohexanamine derivatives enhances AChE/BuChE inhibition, suggesting the (S)-formamide analog may exhibit distinct binding affinities .
  • 1-Phenylethyl Group : Common in antimicrobial agents (e.g., THTT, pyridine derivatives), this group likely improves lipophilicity and target engagement .
  • Synthetic Accessibility : Barton decarboxylation and asymmetric Michael addition are robust methods for chiral amine synthesis, applicable to the target compound’s analogs .

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